N-(4-chlorophenethyl)-3-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide
CAS No.:
Cat. No.: VC15361703
Molecular Formula: C25H21ClFN3O4S
Molecular Weight: 514.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21ClFN3O4S |
|---|---|
| Molecular Weight | 514.0 g/mol |
| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluorophenyl)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide |
| Standard InChI | InChI=1S/C25H21ClFN3O4S/c26-18-5-1-16(2-6-18)9-12-28-22(32)10-13-29-24(33)23-20(11-14-35-23)30(25(29)34)15-21(31)17-3-7-19(27)8-4-17/h1-8,11,14H,9-10,12-13,15H2,(H,28,32) |
| Standard InChI Key | QDHVICDOSLLVGD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCNC(=O)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)C4=CC=C(C=C4)F)Cl |
Introduction
N-(4-chlorophenethyl)-3-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide is a complex organic compound with significant potential in pharmaceutical applications. This compound belongs to the class of amides and features a unique molecular structure, which includes chlorophenyl and fluorophenyl moieties. Its classification within medicinal chemistry suggests potential applications in drug design, particularly in targeting specific biological pathways.
Molecular Formula and Weight
-
Molecular Formula: Not explicitly provided in the search results, but it can be inferred from its name.
-
Molecular Weight: Approximately 464.0 g/mol.
Analytical Techniques
-
Structural Confirmation: Techniques such as X-ray crystallography and NMR spectroscopy are used to confirm its three-dimensional structure.
Synthesis Methods
The synthesis of N-(4-chlorophenethyl)-3-(1-(2-(4-fluorophenyl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide typically involves multi-step organic reactions. Effective methods include the use of Ugi reactions or other multi-component reactions that facilitate the formation of complex scaffolds.
Potential Applications
This compound has potential applications in drug design, particularly due to its complex structure and the presence of multiple functional groups. It may be used to target specific biological pathways, although further research is needed to determine its precise biological targets and mechanisms.
N-(4-chlorophenethyl)-3-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide
-
Similarities: Both compounds belong to the thieno[3,2-d]pyrimidine class and exhibit potential biological activity.
-
Differences: The presence of a methyl(phenyl)amino group instead of a fluorophenyl group in the latter compound may influence its biological activity and chemical properties.
Other Compounds
Other compounds like 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been studied for their pharmacological properties, but they differ significantly in structure and potential applications .
Synthesis and Applications
| Aspect | Description |
|---|---|
| Synthesis Method | Multi-step organic reactions, Ugi reactions |
| Potential Applications | Drug design, targeting specific biological pathways |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume